- Treatment of metabolic disorders in equine animals, United States, , ,
Cas no 946525-30-0 ((2-Bromo-5-iodophenyl)methanol)

946525-30-0 structure
Nom du produit:(2-Bromo-5-iodophenyl)methanol
Numéro CAS:946525-30-0
Le MF:C7H6BrIO
Mégawatts:312.930413722992
MDL:MFCD11044842
CID:1065690
PubChem ID:53424372
(2-Bromo-5-iodophenyl)methanol Propriétés chimiques et physiques
Nom et identifiant
-
- 2-BROMO-5-IODOBENZYLALCOHOL
- (2-Bromo-5-iodophenyl)methanol
- 2-bromo-5-iodoBenzenemethanol
- 2-BROMO-5-IODOBENZYL ALCOHOL
- 2-bromo-5-iodobenzylalcohol
- WDXHGFYJUQMFDV-UHFFFAOYSA-N
- Benzenemethanol, 2-bromo-5-iodo-
- (2-Bromo-5-iodo-phenyl)-methanol
- CL9121
- AS05950
- CM13297
- 4-Bromo-3-hydroxymethyl-1-iodo-benzene
- AK158350
- ST24033832
- Z1150
- 2-Bromo-5-iodobenzenemethanol (ACI)
- SCHEMBL1713834
- WMB52530
- SY110675
- DTXSID20698488
- AKOS024258482
- DS-9342
- MFCD11044842
- Z1269159494
- EN300-2950157
- CS-0031364
- DA-26783
- 946525-30-0
- AS-813/43501691
- AC-30706
- 2-Bromo-5-iodobenzyl alcohol, 97%
-
- MDL: MFCD11044842
- Piscine à noyau: 1S/C7H6BrIO/c8-7-2-1-6(9)3-5(7)4-10/h1-3,10H,4H2
- La clé Inchi: WDXHGFYJUQMFDV-UHFFFAOYSA-N
- Sourire: BrC1C(CO)=CC(I)=CC=1
Propriétés calculées
- Qualité précise: 311.86467g/mol
- Masse isotopique unique: 311.86467g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 1
- Comptage des atomes lourds: 10
- Nombre de liaisons rotatives: 1
- Complexité: 110
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 20.2
- Le xlogp3: 2.4
Propriétés expérimentales
- Dense: 2.211±0.06 g/cm3 (20 ºC 760 Torr),
- Point de fusion: 112-116 °C
- Solubilité: Légèrement soluble (1,6 g / l) (25 ºC),
(2-Bromo-5-iodophenyl)methanol Informations de sécurité
- Description des dangers: H315-H319-H335
- Numéro de transport des marchandises dangereuses:NONH for all modes of transport
- Wgk Allemagne:3
- Conditions de stockage:2-8°C
(2-Bromo-5-iodophenyl)methanol PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
abcr | AB440740-25 g |
(2-Bromo-5-iodophenyl)methanol |
946525-30-0 | 25g |
€244.70 | 2023-04-22 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UC073-20g |
(2-Bromo-5-iodophenyl)methanol |
946525-30-0 | 98% | 20g |
564.0CNY | 2021-07-12 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B48840-25g |
(2-Bromo-5-iodophenyl)methanol |
946525-30-0 | 98% | 25g |
¥329.0 | 2022-10-09 | |
Chemenu | CM102432-100g |
(2-Bromo-5-iodophenyl)methanol |
946525-30-0 | 95+% | 100g |
$*** | 2023-05-29 | |
Enamine | EN300-2950157-0.25g |
(2-bromo-5-iodophenyl)methanol |
946525-30-0 | 95.0% | 0.25g |
$22.0 | 2025-03-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1067484-25g |
(2-Bromo-5-iodophenyl)methanol |
946525-30-0 | 98% | 25g |
¥194.00 | 2024-04-24 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1067484-100g |
(2-Bromo-5-iodophenyl)methanol |
946525-30-0 | 98% | 100g |
¥831.00 | 2024-04-24 | |
abcr | AB440740-10g |
(2-Bromo-5-iodophenyl)methanol, 95%; . |
946525-30-0 | 95% | 10g |
€75.00 | 2025-02-17 | |
abcr | AB440740-100g |
(2-Bromo-5-iodophenyl)methanol, 95%; . |
946525-30-0 | 95% | 100g |
€181.80 | 2024-08-03 | |
Enamine | EN300-2950157-25g |
(2-bromo-5-iodophenyl)methanol |
946525-30-0 | 95% | 25g |
$232.0 | 2023-09-06 |
(2-Bromo-5-iodophenyl)methanol Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ; 6 h, rt
1.2 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; 1 h, rt
1.2 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; 1 h, rt
Référence
Méthode de production 2
Conditions de réaction
1.1 Reagents: Sodium borohydride Solvents: Methanol ; 0 °C; 30 min, rt
Référence
- (Benzofuranyl)aminoalkyl-substituted boronic acid derivatives and their preparation and use for the treatment of viral infections, World Intellectual Property Organization, , ,
Méthode de production 3
Conditions de réaction
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ; 0 °C; 6 h, rt
1.2 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; 0 °C; 1 h, 0 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water
1.2 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; 0 °C; 1 h, 0 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water
Référence
- Crystalline complex of 1-cyano-2-(4-cyclopropyl-benzyl)-4-(ss-D-glucopyranos-1-yl)-benzene, methods for its preparation and the use thereof for preparing medicaments, World Intellectual Property Organization, , ,
Méthode de production 4
Conditions de réaction
Référence
- Processes for preparing peptide analog as antiviral agent, World Intellectual Property Organization, , ,
Méthode de production 5
Conditions de réaction
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ; cooled; 6 h, rt
1.2 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; cooled; 1 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; cooled; 1 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water
Référence
- Glucopyranosyl-substituted benzonitrile derivatives, pharmaceutical compositions containing such compounds, their use and process for their manufacture, World Intellectual Property Organization, , ,
Méthode de production 6
Conditions de réaction
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ; cooled; 6 h, rt
1.2 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; cooled; 1 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water ; rt
1.2 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; cooled; 1 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water ; rt
Référence
- Treatment of metabolic disorders in feline animals, United States, , ,
Méthode de production 7
Conditions de réaction
1.1 Reagents: Sodium borohydride Solvents: Tetrahydrofuran ; 10 - 25 °C
1.2 Reagents: Sulfuric acid Solvents: Tetrahydrofuran ; 10 - 30 °C; 2 h, rt; rt → 66 °C; 2 h, 66 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
1.2 Reagents: Sulfuric acid Solvents: Tetrahydrofuran ; 10 - 30 °C; 2 h, rt; rt → 66 °C; 2 h, 66 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
Référence
- Method for preparation of 2-bromo-5-iodobenzylalcohol, China, , ,
Méthode de production 8
Conditions de réaction
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ; 6 h, 20 °C; cooled
1.2 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; cooled; 1 h, 20 °C
1.3 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water
1.2 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; cooled; 1 h, 20 °C
1.3 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water
Référence
- Treatment of metabolic disorders in canine animals, World Intellectual Property Organization, , ,
Méthode de production 9
Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Dimethyl sulfoxide , Water ; 10 - 15 °C; 12 - 16 h, 10 - 15 °C
Référence
- Preparation method of 2-bromo-5-iodo-benzyl alcohol, China, , ,
Méthode de production 10
Conditions de réaction
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ; cooled; 6 h, rt
1.2 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; cooled; 1 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water
1.2 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; cooled; 1 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water
Référence
- Process for the preparation of glucopyranosyl-substituted benzonitriles for use as therapeutic agents treating metabolic disorders, United States, , ,
Méthode de production 11
Conditions de réaction
1.1 Reagents: Borane Solvents: Tetrahydrofuran ; 0 °C; 4 h, rt
1.2 Solvents: Water ; 0 °C
1.2 Solvents: Water ; 0 °C
Référence
- Preparation of bicyclic proline compounds as transient receptor potential channel antagonists, World Intellectual Property Organization, , ,
Méthode de production 12
Conditions de réaction
1.1 Reagents: Sodium borohydride Solvents: Ethanol ; 5 - 20 h, 0 - 10 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 5 - 6
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 5 - 6
Référence
- Process for preparing 5-iodo-2-bromobenzyl alcohol, China, , ,
(2-Bromo-5-iodophenyl)methanol Raw materials
- 1-bromo-2-(bromomethyl)-4-iodobenzene
- 2-Bromo-5-iodobenzoyl chloride
- 2-Bromo-5-iodobenzoic acid
- 2-Bromo-5-iodobenzaldehyde
(2-Bromo-5-iodophenyl)methanol Preparation Products
(2-Bromo-5-iodophenyl)methanol Littérature connexe
-
Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655
-
2. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
-
Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902
-
Ji Yang,Jing Fu,Hao-Yuan Lyu,Li-Ping Bai,Zhi-Hong Jiang,Guo-Yuan Zhu RSC Adv., 2021,11, 9057-9066
-
Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:946525-30-0)(2-Bromo-5-iodophenyl)methanol

Pureté:99%
Quantité:500g
Prix ($):364.0